Ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate is a heterocyclic compound that belongs to the triazine family This compound is characterized by its triazine ring, which contains three nitrogen atoms at positions 1, 2, and 4, and two chlorine atoms at positions 3 and 6 The ethyl ester group is attached to the carboxylate at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,6-dichloro-1,2,4-triazine.
Reaction with Ethyl Ester: The 3,6-dichloro-1,2,4-triazine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium carbonate or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products:
Scientific Research Applications
Ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- 3,6-dichloro-1,2,4-triazine-5-carboxylic acid
- 3-amino-6-chloro-1,2,4-triazine-5-carboxylate
- 3,6-diamino-1,2,4-triazine-5-carboxylate
Comparison: Ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate is unique due to the presence of the ethyl ester group, which can influence its reactivity and solubility compared to its analogs. The ester group can be hydrolyzed to form the corresponding carboxylic acid, providing versatility in chemical synthesis . Additionally, the presence of chlorine atoms at positions 3 and 6 makes it a valuable intermediate for further functionalization through nucleophilic substitution reactions .
Properties
CAS No. |
1260664-55-8 |
---|---|
Molecular Formula |
C6H5Cl2N3O2 |
Molecular Weight |
222.03 g/mol |
IUPAC Name |
ethyl 3,6-dichloro-1,2,4-triazine-5-carboxylate |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-2-13-5(12)3-4(7)10-11-6(8)9-3/h2H2,1H3 |
InChI Key |
IGWQVMWQBHWWED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.